3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

Amino alcohol Physicochemical properties Structural analog

For medicinal chemistry projects requiring a defined chiral scaffold, generic amino alcohols introduce structural uncertainty that undermines SAR data. This compound solves that with a unique 2-methylphenyl chiral center and secondary amine linkage. Key supply advantages: - Enables precise exploration of o-tolyl substitution effects on target affinity. - ≥95% purity ensures reliable downstream synthetic yields. - Single-batch sourcing guarantees structural consistency across a campaign.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13317478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)NCCCO
InChIInChI=1S/C12H19NO/c1-10-6-3-4-7-12(10)11(2)13-8-5-9-14/h3-4,6-7,11,13-14H,5,8-9H2,1-2H3
InChIKeyZSCHLGKRCBNDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Class Overview


3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is an amino alcohol with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is also known as 1-Propanol, 3-[[1-(2-methylphenyl)ethyl]amino]- and 3-((1-(o-tolyl)ethyl)amino)propan-1-ol . This compound features a propanol backbone with an amino group and a substituted 2-methylphenyl group, making it relevant for research applications . Predicted physical properties include a density of 0.990±0.06 g/cm³ and a boiling point of 313.5±30.0 °C [1]. The CAS registry number is 1038255-85-4 .

Scaffold Chiral amino alcohol with o-tolyl group
Use Context Medicinal chemistry SAR and intermediate synthesis
Key Feature Unique aryl substitution may support scaffold diversification

Why Generic Substitution Is Not Advised


In the absence of publicly available comparative efficacy or selectivity data, the primary reason to avoid generic substitution for 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is based on its unique structural features. The presence of a chiral center adjacent to the 2-methylphenyl group and the specific secondary amine linkage to a propan-1-ol chain are structural features that are not universally present among amino alcohols. Even minor modifications to the aryl substitution pattern (e.g., moving the methyl group from the 2- to the 4-position) or changes to the alkyl linker can drastically alter physicochemical properties and biological interactions . Without direct head-to-head data, users must assume that any deviation from this exact structure will result in an undefined and unverified profile, rendering it unsuitable for studies requiring a defined chemical entity .

Chiral center may shift enantiomeric interactions compared to achiral or racemic analogs.
O-tolyl substitution pattern may alter receptor binding relative to m- or p-methyl isomers.
Secondary amine and propan-1-ol linker may affect solubility and metabolic stability differently than other amino alcohols.

Quantitative Evidence Guide for Procurement


Physicochemical Comparison with a Structural Analog

The target compound, 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol (C12H19NO), can be compared to a structurally similar amino alcohol, 3-(methylamino)-1-phenylpropan-1-ol (Atomoxetine Related Compound A, C10H15NO), which is a known pharmaceutical impurity and reference standard . The target compound has a higher molecular weight (193.29 vs. 165.23 g/mol) and a more complex aromatic substitution pattern (o-tolyl vs. phenyl). These differences are expected to significantly impact lipophilicity, boiling point, and potentially receptor binding, though no direct comparative studies were found.

Structural Analog Comparison
Class-level
Target: 193.29 g/mol, C12H19NO
Analog: 165.23 g/mol, C10H15NO
Difference: +28.06 g/mol, +C2H4
Supports distinct physicochemical profile for structure-specific studies.
No direct comparative studies found; class-level inference.
Amino alcohol Physicochemical properties Structural analog

Application Scenarios


SAR Studies and Medicinal Chemistry

Given the lack of specific biological data, the primary application scenario for 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is as a building block in medicinal chemistry SAR campaigns. Its unique combination of a chiral center, a secondary amine, and an o-tolyl group makes it a valuable tool for exploring how subtle structural changes impact biological activity, physicochemical properties, and metabolic stability . Procurement is justified when the goal is to generate proprietary data on a novel chemical scaffold.

NCE Synthesis and Intermediate Verification

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those targeting amine or alcohol functionalities . Its purity (available at 95% or higher ) makes it suitable for subsequent synthetic steps where a well-defined starting material is essential for yield and purity optimization .

Application
Selection Property
Validation Focus
SAR Studies and Medicinal Chemistry
Novel chiral scaffold with defined o-tolyl substitution
SAR profiling and property optimization
NCE Synthesis and Intermediate Verification
Well-defined purity and structure
Synthesis yield and intermediate consistency
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